Tritriacontan-16-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tritriacontan-16-one is a long-chain ketone with the molecular formula C33H66O. It is a member of the aliphatic ketone family and is characterized by a carbonyl group (C=O) located at the 16th position of a 33-carbon atom chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tritriacontan-16-one typically involves the oxidation of long-chain hydrocarbons or alcohols. One common method is the oxidation of tritriacontane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
Industrial production of this compound may involve the catalytic dehydrogenation of long-chain alkanes. This process uses metal catalysts such as platinum or palladium to facilitate the removal of hydrogen atoms, resulting in the formation of the ketone group at the desired position . The reaction conditions typically include high temperatures and pressures to achieve efficient conversion rates.
Analyse Chemischer Reaktionen
Types of Reactions
Tritriacontan-16-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert this compound into carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group into an alcohol group, resulting in the formation of Tritriacontan-16-ol.
Substitution: The carbonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the oxygen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Grignard reagents (RMgX) or organolithium compounds (RLi) in anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Tritriacontan-16-ol.
Substitution: Various substituted ketones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tritriacontan-16-one has several applications in scientific research, including:
Chemistry: Used as a model compound for studying long-chain ketones and their reactivity.
Medicine: Explored for its potential therapeutic properties and as a precursor for synthesizing bioactive molecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Wirkmechanismus
The mechanism of action of Tritriacontan-16-one involves its interaction with various molecular targets and pathways. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, this compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tritriacontane: A long-chain alkane with the molecular formula C33H68, lacking the carbonyl group.
Tritriacontan-16-ol: The reduced form of Tritriacontan-16-one, with a hydroxyl group instead of a carbonyl group.
16-Hydroxy-Tritriacontan-18-one: A related compound with additional hydroxyl and carbonyl groups at different positions.
Uniqueness
This compound is unique due to its specific carbonyl group placement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for studying long-chain ketones and their applications in various scientific fields.
Eigenschaften
Molekularformel |
C33H66O |
---|---|
Molekulargewicht |
478.9 g/mol |
IUPAC-Name |
tritriacontan-16-one |
InChI |
InChI=1S/C33H66O/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-33(34)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
InChI-Schlüssel |
HHFBKIZDFWDJGH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.